1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1807172-74-2
VCID: VC2757525
InChI: InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H
SMILES: C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-]
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene

CAS No.: 1807172-74-2

Cat. No.: VC2757525

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene - 1807172-74-2

Specification

CAS No. 1807172-74-2
Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
IUPAC Name 1-bromo-4-(difluoromethoxy)-5-fluoro-2-nitrobenzene
Standard InChI InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H
Standard InChI Key KSCNYVTXGFTRPX-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-]
Canonical SMILES C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-]

Introduction

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is a complex organic compound belonging to the class of halogenated benzene derivatives. It features a bromine atom, a difluoromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.

Synthesis and Preparation

The synthesis of 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene typically involves multi-step reactions that require precise control over reaction conditions. Common methods include the use of fluorination and bromination reactions, followed by the introduction of the difluoromethoxy group. Techniques such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the reaction progress and characterizing the final product.

Safety and Handling

Handling of 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene requires caution due to its potential toxicity and reactivity. It should be stored in a dark place under an inert atmosphere at room temperature. Safety precautions include wearing protective gear and following guidelines for handling hazardous chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator